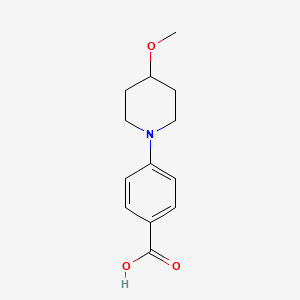

4-(4-Methoxypiperidin-1-yl)benzoic acid

Descripción

4-(4-Methoxypiperidin-1-yl)benzoic acid is a benzoic acid derivative featuring a 4-methoxypiperidine substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality with a methoxy-substituted piperidine moiety, which confers unique physicochemical and pharmacological properties.

Propiedades

IUPAC Name |

4-(4-methoxypiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGCMZGIXJHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-methoxypiperidine with a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced, especially at the benzoic acid moiety, to form alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxypiperidine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 4-(4-formylpiperidin-1-yl)benzoic acid.

Reduction: Formation of 4-(4-methoxypiperidin-1-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-(4-Methoxypiperidin-1-yl)benzoic acid serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

Research indicates that this compound may interact with biological macromolecules, making it a subject of interest in pharmacological studies. Its potential interactions include:

- Enzyme Inhibition : Studies suggest that derivatives of this compound may inhibit specific enzymes crucial for the survival of pathogens, such as Mycobacterium tuberculosis. For instance, certain piperidine derivatives have shown promising results in inhibiting DprE1, an enzyme vital for bacterial survival.

- Antimycobacterial Activity : Some studies report significant antimycobacterial properties, with minimal inhibitory concentrations against Mycobacterium tuberculosis ranging from 0.03 to 0.24 μg/mL.

Medicine

The compound has been investigated for its therapeutic potential in various medical applications:

- Drug Development : It is explored as a precursor in the synthesis of pharmaceuticals targeting diseases like tuberculosis and other infections.

- Pharmacological Properties : Initial studies indicate potential for anti-inflammatory and analgesic effects, although further research is necessary to establish these claims.

Case Studies and Research Findings

Numerous studies have documented the biological activity of piperidine derivatives similar to this compound:

- Antimycobacterial Activity : A study highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, indicating that structural modifications could enhance their activity.

- Enzyme Inhibition Studies : Research has shown that certain derivatives can inhibit DprE1 enzyme activity, providing insights into their potential use as antitubercular agents.

- Pharmacological Investigations : Additional studies are underway to evaluate the analgesic and anti-inflammatory properties of related compounds, which may lead to novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypiperidine group can interact with various enzymes or receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-(4-Methoxypiperidin-1-yl)benzoic acid | C13H17NO3 | 247.28 | Not provided | 4-Methoxypiperidine, benzoic acid |

| 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid | C13H16FNO3 | 253.28 | 1187383-84-1 | Fluorine at meta position |

| 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | C13H18N2O2 | 246.30 | 106261-48-7 | Methylpiperazine, benzoic acid |

| 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid | C20H23N2O3 | 339.41 | 358387-25-4 | 2-Methoxyphenyl-piperazine |

| 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | C15H21N2O2 | 267.34 | 895519-97-8 | Ethylpiperazine |

Key Observations :

- Fluorination (e.g., 3-fluoro substitution in 1187383-84-1) increases molecular weight and may enhance metabolic stability or binding affinity through halogen interactions .

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 106261-48-7) introduce additional nitrogen atoms, increasing basicity and solubility in acidic environments compared to piperidine analogs .

- Substituent Position : The 2-methoxyphenyl group in 358387-25-4 introduces steric hindrance and alters electronic effects compared to para-substituted methoxypiperidine .

Physicochemical Properties

Table 3: Solubility and Acidity Trends

| Compound | Solubility (Predicted) | pKa (Benzoic Acid) | Key Influencing Factor |

|---|---|---|---|

| This compound | Moderate in polar solvents | ~4.2 | Methoxy group enhances hydrophilicity |

| 4-(4-Ethylpiperazin-1-ylmethyl)benzoic acid | High in acidic buffers | ~3.8 | Piperazine’s basic nitrogen atoms |

| 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid | Low in water | ~3.5 | Fluorine’s electron-withdrawing effect |

Analysis :

- The methoxy group in the target compound improves water solubility compared to non-polar analogs but reduces acidity slightly compared to fluorine-substituted derivatives .

- Ethylpiperazine analogs exhibit higher solubility in acidic conditions due to protonation of the piperazine nitrogen .

Actividad Biológica

4-(4-Methoxypiperidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid moiety linked to a piperidine ring with a methoxy group at the 4-position. Its molecular formula is CHNO, and it has a molecular weight of 219.28 g/mol. The presence of the piperidine ring is significant as it contributes to the compound's pharmacological properties, particularly its ability to interact with various biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antimycobacterial Activity : Some studies have shown that derivatives of piperidine compounds, similar to this compound, exhibit significant antimycobacterial properties. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the range of 0.03 to 0.24 μg/mL .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, certain piperidine derivatives are known to inhibit DprE1, an enzyme crucial for the survival of Mycobacterium tuberculosis, thereby presenting potential as antitubercular agents .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Receptor Binding : The compound's structural attributes allow it to bind effectively to various receptors and enzymes, influencing their activity and potentially leading to therapeutic effects.

- Structural Modifications : Modifications in the piperidine ring or substituents on the benzoic acid moiety can significantly alter biological activity. For instance, replacing certain groups can enhance or diminish antimycobacterial activity .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of piperidine-based compounds for their biological activities:

- Antimycobacterial Studies : A study reported on the synthesis of several piperidine derivatives, including those similar to this compound. These compounds were tested in vitro against drug-resistant strains of Mycobacterium tuberculosis, showing promising results with MIC values indicating potent activity against both drug-susceptible and resistant strains .

- Cytotoxicity Assessments : In evaluating the safety profile of these compounds, cytotoxicity assays revealed that while some derivatives exhibited low toxicity (IC50 values > 10 μg/mL), others showed significant cytotoxic effects at lower concentrations. This highlights the importance of structural optimization in developing safe therapeutic agents .

- Molecular Docking Studies : Molecular docking studies have been employed to predict how well these compounds interact with target enzymes such as DprE1. These studies suggest that specific structural features are crucial for binding affinity and efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be insightful:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4-(Piperidin-1-yl)benzoic acid | 22090-24-0 | 0.96 |

| 3-(Piperidin-1-yl)benzoic acid | 77940-94-4 | 0.94 |

| 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid | 406233-26-9 | 1.00 |

| 2-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 514209-40-6 | 1.00 |

| 2-Morpholin-4-ylmethylbenzoic acid | 868543-19-5 | 0.82 |

This table illustrates how variations in substitution patterns can influence biological activity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.